![molecular formula C21H17ClF3NO4 B11162321 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11162321.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorinated phenyl ring, a trifluoromethyl group, and a chromenyl moiety, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Chromenyl Moiety: The chromenyl part can be synthesized through the reaction of a suitable phenol derivative with ethyl acetoacetate under acidic conditions to form the coumarin structure.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Formation of the Phenyl Acetamide: The phenyl acetamide part can be synthesized by reacting 4-chloro-3-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base.
Coupling Reaction: Finally, the chromenyl moiety is coupled with the phenyl acetamide through an etherification reaction using suitable coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenyl moiety, potentially forming alcohol derivatives.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential analgesic and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound may act on opioid receptors, similar to other analgesic agents, modulating pain perception pathways . Additionally, its chromenyl moiety may interact with enzymes or receptors involved in inflammatory processes, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic properties.
Coumarin Derivatives: Various coumarin derivatives are known for their biological activities, including anticoagulant and anticancer properties.
Properties
Molecular Formula |
C21H17ClF3NO4 |
---|---|
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H17ClF3NO4/c1-2-3-12-8-20(28)30-18-10-14(5-6-15(12)18)29-11-19(27)26-13-4-7-17(22)16(9-13)21(23,24)25/h4-10H,2-3,11H2,1H3,(H,26,27) |
InChI Key |
WPNNZQCEBNAMLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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